molecular formula C16H18N6O2S B10990612 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B10990612
M. Wt: 358.4 g/mol
InChI Key: DCXYTJFPIZITAP-UHFFFAOYSA-N
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Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyridazine core, which is known for its diverse biological activities, and a benzothiazole moiety, which is often associated with medicinal chemistry.

Preparation Methods

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materialsIndustrial production methods would likely optimize these steps for higher yields and purity, possibly involving advanced techniques such as continuous flow synthesis or microwave-assisted reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The benzothiazole moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .

Scientific Research Applications

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, while the benzothiazole moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazine derivatives and benzothiazole-containing molecules. Compared to these compounds, 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is unique due to its combined structural features, which may confer distinct biological activities and chemical properties. Some similar compounds include:

Properties

Molecular Formula

C16H18N6O2S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C16H18N6O2S/c1-24-15-9-7-13-20-19-12(22(13)21-15)6-8-14(23)18-16-17-10-4-2-3-5-11(10)25-16/h7,9H,2-6,8H2,1H3,(H,17,18,23)

InChI Key

DCXYTJFPIZITAP-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=NC4=C(S3)CCCC4)C=C1

Origin of Product

United States

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